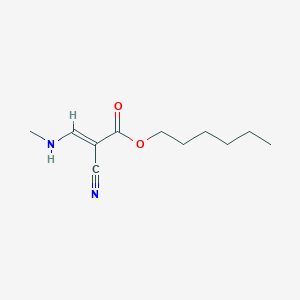
Hexyl 3-(methylamino)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 3-(methylamino)-2-cyanoacrylate is a chemical compound that belongs to the family of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This compound is particularly interesting due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-(methylamino)-2-cyanoacrylate typically involves the reaction of hexyl cyanoacetate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Hexyl cyanoacetate and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: Hexyl cyanoacetate is added to a solution of methylamine in the chosen solvent. The mixture is stirred and heated to the desired temperature until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix and heat the starting materials.
Continuous Stirring: To ensure uniformity and complete reaction, continuous stirring is employed.
Automated Systems: Automated systems control the temperature, pressure, and reaction time to optimize yield and purity.
Purification: Industrial purification methods include distillation and large-scale chromatography.
化学反応の分析
Types of Reactions
Hexyl 3-(methylamino)-2-cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, it rapidly polymerizes to form long chains, making it useful as an adhesive.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Hydrolysis: In aqueous environments, it can hydrolyze to form corresponding acids and amines.
Common Reagents and Conditions
Polymerization: Initiated by moisture or weak bases.
Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Hydrolysis: Occurs in the presence of water or aqueous acids/bases.
Major Products
Polymerization: Produces poly(this compound).
Substitution: Yields substituted cyanoacrylates.
Hydrolysis: Results in hexyl cyanoacetate and methylamine derivatives.
科学的研究の応用
Hexyl 3-(methylamino)-2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for polymer synthesis and in the study of polymerization kinetics.
Biology: Employed in tissue engineering and as a bioadhesive for wound closure.
Medicine: Investigated for its potential in drug delivery systems and as a surgical adhesive.
Industry: Utilized in the production of high-strength adhesives for various materials.
作用機序
The mechanism of action of Hexyl 3-(methylamino)-2-cyanoacrylate primarily involves its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, making the carbon-carbon double bond highly reactive. This reactivity facilitates the formation of long polymer chains. The molecular targets include hydroxyl and amine groups present in the substrates, leading to strong adhesive bonds.
類似化合物との比較
Similar Compounds
Ethyl 2-cyanoacrylate: Commonly used in superglues.
Butyl 2-cyanoacrylate: Used in medical adhesives.
Octyl 2-cyanoacrylate: Preferred for its flexibility and lower toxicity in medical applications.
Uniqueness
Hexyl 3-(methylamino)-2-cyanoacrylate is unique due to its specific hexyl and methylamino substituents, which impart distinct properties such as enhanced flexibility and specific reactivity. These properties make it suitable for specialized applications where other cyanoacrylates may not perform as effectively.
特性
CAS番号 |
89268-96-2 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC名 |
hexyl (E)-2-cyano-3-(methylamino)prop-2-enoate |
InChI |
InChI=1S/C11H18N2O2/c1-3-4-5-6-7-15-11(14)10(8-12)9-13-2/h9,13H,3-7H2,1-2H3/b10-9+ |
InChIキー |
IWKCZDGXQDWTQR-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCOC(=O)/C(=C/NC)/C#N |
正規SMILES |
CCCCCCOC(=O)C(=CNC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)
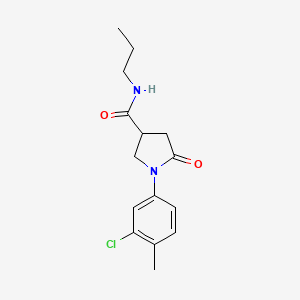
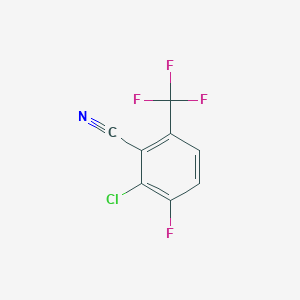
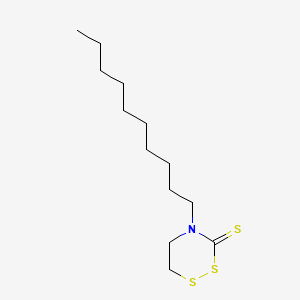

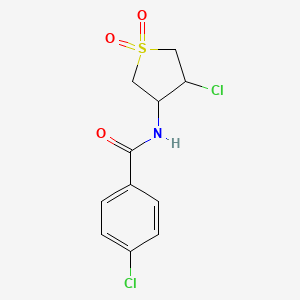
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
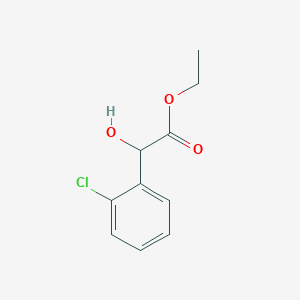
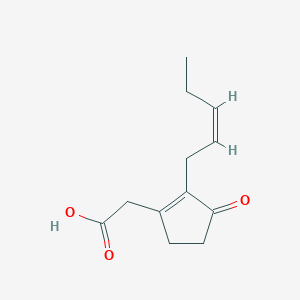
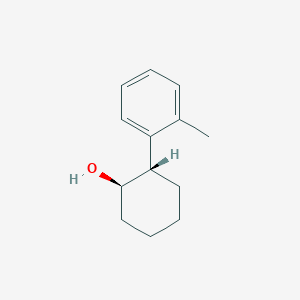



![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)
